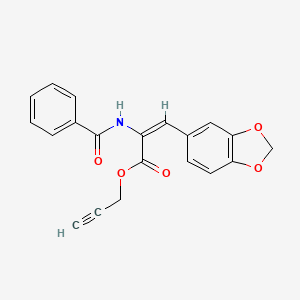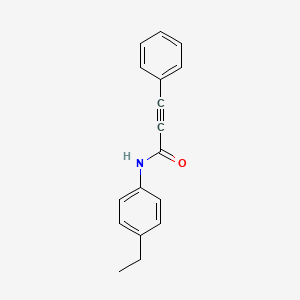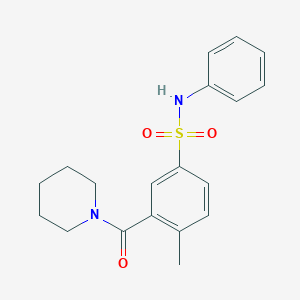![molecular formula C11H14N4O3S B5319698 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a small molecule inhibitor of certain protein kinases that are implicated in various diseases, including cancer and inflammation.
Applications De Recherche Scientifique
2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit certain protein kinases that are implicated in various diseases, including cancer and inflammation. In particular, the compound has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. Additionally, the compound has been shown to inhibit the activity of p38 MAP kinase, which is involved in inflammation and is a potential target for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves the inhibition of certain protein kinases. The compound binds to the ATP-binding site of these kinases and prevents their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, as well as a reduction in inflammation in inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of Aurora kinases and p38 MAP kinase, leading to cell cycle arrest and apoptosis in cancer cells and a reduction in inflammation in inflammatory diseases. In vivo studies have shown that the compound has antitumor activity in various cancer models and reduces inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in lab experiments include its specificity for certain protein kinases, its potential therapeutic applications in cancer and inflammatory diseases, and its ability to induce cell cycle arrest and apoptosis in cancer cells. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of more potent and selective inhibitors of Aurora kinases and p38 MAP kinase.
3. Exploration of the potential therapeutic applications of the compound in other diseases, such as neurological disorders.
4. Investigation of the mechanism of action of the compound and the downstream effects of kinase inhibition.
5. Development of new drug delivery systems to improve the pharmacokinetics and biodistribution of the compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its specificity for certain protein kinases and ability to induce cell cycle arrest and apoptosis in cancer cells make it a valuable tool for lab experiments. Further research is needed to determine its safety and efficacy in humans and explore its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves several steps. The first step involves the reaction of 3-bromo-1H-pyrazolo[1,5-a]pyridine with tert-butyl (methylsulfonyl)carbamate to form 3-tert-butyl(methylsulfonyl)amino-1H-pyrazolo[1,5-a]pyridine. This compound is then treated with sodium hydride and 2-bromoacetamide to form the final product, this compound.
Propriétés
IUPAC Name |
2-(methanesulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-19(17,18)14-8-11(16)12-6-9-7-13-15-5-3-2-4-10(9)15/h2-5,7,14H,6,8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOJHUBIJNNOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)NCC1=C2C=CC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)




![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)